A-1 Spectroscopic Data Guide: (R)-2-Methyltetrahydropyran-4-one
A-1 Spectroscopic Data Guide: (R)-2-Methyltetrahydropyran-4-one
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-2-Methyltetrahydropyran-4-one, a valuable chiral building block in synthetic organic chemistry and drug development.[1] We delve into the principles and experimental considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By integrating data from these orthogonal techniques, this guide establishes a robust framework for the unambiguous structural elucidation and purity assessment of the title compound, ensuring the reliability required for research and development applications.
Introduction
(R)-2-Methyltetrahydropyran-4-one is a chiral heterocyclic ketone of significant interest in the synthesis of complex organic molecules. Its stereocenter and functional groups make it a versatile intermediate for introducing specific stereochemistry and molecular frameworks in pharmaceutical agents and other high-value chemical entities.
Accurate and comprehensive characterization of such molecules is paramount. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure, connectivity, and purity. This guide serves as a practical resource for researchers, offering both reference data and an in-depth explanation of the underlying principles for its interpretation.
The molecular formula for (R)-2-Methyltetrahydropyran-4-one is C₆H₁₀O₂, with a molecular weight of approximately 114.14 g/mol .[2]
Spectroscopic Characterization Workflow
The confirmation of the structure and purity of (R)-2-Methyltetrahydropyran-4-one involves a multi-faceted spectroscopic approach. Each technique provides unique and complementary information, which, when combined, offers a complete molecular picture.
Caption: Structure and atom numbering for (R)-2-Methyltetrahydropyran-4-one.
¹H NMR Spectroscopy
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Methyltetrahydropyran-4-one in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solvating power for moderately polar compounds and its single residual peak at δ 7.26 ppm. [3][4]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to δ 0.00 ppm.
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Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay. [5] Data Interpretation and Assignment:
The ¹H NMR spectrum is expected to show distinct signals for the protons at each unique position. The chemical shifts are influenced by proximity to the electron-withdrawing oxygen atoms and the carbonyl group.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H1 (CH₃) | ~1.25 | Doublet (d) | ~6.3 | 3H |
| H3a, H3b | ~2.3-2.6 | Multiplet (m) | - | 2H |
| H5a, H5b | ~2.4-2.7 | Multiplet (m) | - | 2H |
| H6a, H6b | ~3.5-4.2 | Multiplet (m) | - | 2H |
| H2 | ~4.1-4.3 | Multiplet (m) | - | 1H |
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Causality of Assignments:
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H1 (CH₃): The methyl protons appear as a doublet around 1.25 ppm due to coupling with the single proton at the chiral center (H2).
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H2: This methine proton is the most downfield of the aliphatic protons (excluding those on C6). It is deshielded by both the adjacent ring oxygen (O) and the methyl group, appearing as a multiplet due to coupling with H1 and the two H3 protons.
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H3 & H5: The methylene protons alpha to the carbonyl group (C4) are deshielded and appear in the 2.3-2.7 ppm range. Their signals are complex multiplets due to geminal and vicinal coupling.
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H6: The methylene protons adjacent to the ring oxygen are significantly deshielded, appearing in the 3.5-4.2 ppm range as a multiplet.
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¹³C NMR Spectroscopy
Experimental Protocol: The sample prepared for ¹H NMR can be used directly. A standard proton-decoupled ¹³C NMR experiment is performed.
Data Interpretation and Assignment:
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~21.0 |
| C3 | ~45.0 |
| C5 | ~49.0 |
| C6 | ~67.0 |
| C2 | ~73.0 |
| C4 (C=O) | ~207.0 |
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Causality of Assignments:
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C4 (C=O): The carbonyl carbon is the most deshielded, appearing significantly downfield around 207.0 ppm, which is characteristic for a ketone. [6][7] * C2 & C6: The carbons directly attached to the ring oxygen (C2 and C6) are deshielded and appear at ~73.0 ppm and ~67.0 ppm, respectively. C2 is slightly further downfield due to the additional methyl substituent.
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C3 & C5: The methylene carbons alpha to the carbonyl group appear in the mid-field region.
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C1 (CH₃): The methyl carbon is the most shielded, appearing at the highest field (~21.0 ppm).
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups.
Experimental Protocol:
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Sample Preparation: A neat spectrum can be obtained by placing a drop of the neat liquid on the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Interpretation:
The IR spectrum provides definitive evidence for the key functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~1715 - 1725 | C=O stretch | Ketone |
| ~1100 - 1250 | C-O-C stretch | Ether (Pyran ring) |
| ~2850 - 3000 | C-H stretch | sp³ C-H bonds |
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Expert Analysis: The most prominent feature is the strong, sharp absorption band around 1720 cm⁻¹. This is highly characteristic of the carbonyl (C=O) stretch in a saturated six-membered ring ketone. [7][8]The presence of a strong C-O-C stretching band confirms the tetrahydropyran ring structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
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Ionization: Electron Ionization (EI) is a common method for this type of molecule.
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Analysis: The sample is introduced into the mass spectrometer (e.g., via GC-MS or direct infusion), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Interpretation:
| m/z Value | Interpretation |
| 114 | Molecular Ion (M⁺) |
| 99 | Loss of a methyl group (•CH₃) |
| 86 | Loss of ethylene (C₂H₄) via retro-Diels-Alder |
| 71 | Cleavage alpha to the carbonyl |
| 43 | Acylium ion [CH₃CO]⁺ or isopropyl fragment |
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Trustworthiness of Data: The presence of the molecular ion peak at m/z 114 confirms the molecular formula C₆H₁₀O₂. [6]Fragmentation patterns, such as the loss of a methyl radical (M-15) to give a peak at m/z 99, are consistent with the proposed structure. Alpha-cleavage, a common fragmentation pathway for ketones, can lead to characteristic ions like m/z 71 and 43, further validating the structure. [9]
Conclusion: An Integrated Spectroscopic Portrait
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous confirmation of the structure of (R)-2-Methyltetrahydropyran-4-one.
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NMR establishes the precise carbon-hydrogen framework and connectivity.
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IR confirms the presence of the critical ketone and ether functional groups.
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MS verifies the molecular weight and provides fragmentation data consistent with the assigned structure.
This integrated approach ensures a high degree of confidence in the identity and purity of the material, a critical requirement for its application in scientifically rigorous fields such as drug development and complex molecule synthesis.
References
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National Institute of Standards and Technology (NIST). (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrahydro-4-methyl-2H-pyran. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2H-pyran-2-one, 4-methyl-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-2-Methyltetrahydropyran-4-one. PubChem. Retrieved from [Link]
-
LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (n.d.). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Xie, F. (2022). Synthesis of Chiral β,β-Disubstituted Ketones via CuH-Catalyzed Coupling of Aryl Alkenes and 3-Aryl-2H-azirines. Organic Letters. Retrieved from [Link]
-
LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022, May 31). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]
-
Clark, J. (n.d.). The C-13 NMR spectrum of 2-methylhexane. Doc Brown's Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved from [Link]
-
YouTube. (2021, April 18). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. Retrieved from [Link]
-
CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyloxane. PubChem. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (R)-2-Methyltetrahydropyran-4-one | C6H10O2 | CID 10125056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chemguide.co.uk [chemguide.co.uk]
